Human mGluR4 Potency: Compound 9b vs. HTS Lead and Closest Active Analog 9a
Compound 9b (4-(2,4-difluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide) demonstrates a 3.25-fold improvement in human mGluR4 potency over compound 9a (EC50 0.24 μM vs. 0.78 μM) and represents a >20-fold improvement over the original HTS lead 8j (EC50 1.4 μM for 8j vs. 0.24 μM for 9b) [1]. This positions 9b as the most potent mGluR4 PAM in the heterobiarylamide series at the human ortholog.
| Evidence Dimension | Human mGluR4 Potency (EC50) |
|---|---|
| Target Compound Data | 0.24 ± 0.04 μM |
| Comparator Or Baseline | Compound 9a: 0.78 ± 0.09 μM; HTS lead 8j: 1.4 ± 0.1 μM |
| Quantified Difference | 3.25-fold more potent than 9a; 5.8-fold more potent than 8j |
| Conditions | Human mGluR4 calcium mobilization assay; EC50 values are the average of at least three independent determinations |
Why This Matters
For researchers requiring maximal target engagement at the lowest achievable concentration—critical in cellular assays where off-target effects scale with compound concentration—9b's superior human mGluR4 potency directly reduces the required working concentration relative to its closest active analogs.
- [1] Engers DW, Niswender CM, Weaver CD, et al. J Med Chem. 2009;52(14):4115-4118. Table 1 (compound 8j) and Table 2 (compounds 9a, 9b). View Source
